9-(2,4-Dinitrophenyl)adenine
Description
9-(2,4-Dinitrophenyl)adenine is a synthetic adenine derivative where the 2,4-dinitrophenyl group is substituted at the N9 position of the adenine moiety. This modification confers unique electronic and steric properties, making it a compound of interest in organic synthesis and biochemical studies.
Properties
IUPAC Name |
9-(2,4-dinitrophenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c12-10-9-11(14-4-13-10)16(5-15-9)7-2-1-6(17(19)20)3-8(7)18(21)22/h1-5H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNLHUBAVQESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159667 | |
| Record name | 9-(2,4-Dinitrophenyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-73-7 | |
| Record name | 9-(2,4-Dinitrophenyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,4-Dinitrophenyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-(2,4-Dinitrophenyl)adenine typically involves the reaction of adenine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Chemical Reactions Analysis
9-(2,4-Dinitrophenyl)adenine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group from the adenine base.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(2,4-Dinitrophenyl)adenine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a probe for studying cellular processes.
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(2,4-Dinitrophenyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can act as a reactive moiety, facilitating the binding of the compound to its targets. This interaction can lead to changes in the activity of the target molecules, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Kinetics
Reactions of 2,4-dinitrophenyl derivatives with nucleophiles like hydrazine follow pseudo-first-order kinetics, as observed in analogs such as 2,4-dinitrophenyl phenyl ether, sulfide, and sulfone. These compounds undergo nucleophilic aromatic substitution at the ipso-carbon, releasing leaving groups (e.g., –OPh, –SPh) and forming 2,4-dinitrophenyl hydrazine derivatives. The second-order rate constants (kA) and thermodynamic parameters (ΔH° and ΔS°) for these reactions are summarized below:
| Compound | kA (M⁻¹s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 2,4-Dinitrophenyl phenyl ether | 0.023 | 58.2 | -34.5 |
| 2,4-Dinitrophenyl phenyl sulfide | 0.015 | 62.8 | -28.7 |
| 2,4-Dinitrophenyl phenyl sulfone | 0.009 | 67.3 | -22.1 |
Key Insight : Electron-withdrawing substituents (e.g., sulfone > sulfide > ether) reduce reactivity due to increased stabilization of the transition state. 9-(2,4-Dinitrophenyl)adenine is expected to exhibit slower reaction kinetics compared to these analogs because the adenine moiety introduces steric hindrance and additional resonance effects.
Toxicity and Regulatory Status
Physicochemical Properties
- 2-[(2,4-Dinitrophenyl)amino]acetic acid (DNP-glycine): A structural analog with a glycine substituent. Calculated acid pKa values (via JChem) indicate strong acidity (pKa ~1.5–2.0) due to electron-withdrawing nitro groups .
- This compound : Expected to exhibit lower solubility in aqueous media compared to DNP-glycine because of the hydrophobic adenine ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
